molecular formula C10H15NO B041625 N-Benzyl-N-methylethanolamine CAS No. 101-98-4

N-Benzyl-N-methylethanolamine

Cat. No. B041625
CAS RN: 101-98-4
M. Wt: 165.23 g/mol
InChI Key: WOUANPHGFPAJCA-UHFFFAOYSA-N
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Patent
US05925656

Procedure details

The title compound was prepared from benzyl bromide (4 g) and 2-(methylamino)ethanol (18.6 ml) by an analogous procedure to that described in preparation 1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][NH:10][CH2:11][CH2:12][OH:13]>>[CH2:1]([N:10]([CH2:11][CH2:12][OH:13])[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
18.6 mL
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.